molecular formula C8H9ClO2S2 B1316721 4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonyl chloride CAS No. 128852-17-5

4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonyl chloride

Cat. No. B1316721
M. Wt: 236.7 g/mol
InChI Key: UUBSHLWNADKCBU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonyl chloride is C₉H₁₀O₂S , with a molecular weight of approximately 182.24 g/mol. The compound features a tetrahydrobenzothiophene core with a sulfonyl chloride functional group attached .

Scientific Research Applications

Therapeutic Importance of Synthetic Thiophene

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Thiophene and its substituted derivatives are reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They have been proven to be effective drugs in various disease scenarios .
  • Methods of Application/Experimental Procedures: The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate, and Benocyclidine also contain a thiophene nucleus .
  • Results/Outcomes: Thiophene derivatives are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .

Antimicrobial Activity of Benzothiophene Derivatives

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Some benzothiophene derivatives, which include 4,5,6,7-Tetrahydro-1-benzothiophenes, have been studied for their antibacterial and antifungal activity .
  • Methods of Application/Experimental Procedures: The study involved the use of petra, osiris, and molinspiration (POM) analyses to identify pharmacophores and anti-pharmacophores for antibacterial/antifungal activity .
  • Results/Outcomes: Lipophilicity and presence of tautomerism processes were the major factors that governed the orientation to antibacterial and/or antiviral activity . The POM analyses provided substantial idea about the structural features responsible for their combined antibacterial/antifungal activity .

Anticancer Agents Based on Ethyl 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Ethyl 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate has been used as a base for the synthesis of new apoptosis-inducing agents for breast cancer .
  • Methods of Application/Experimental Procedures: The compound was synthesized and then assessed for its cytotoxicity in vitro against MCF-7 and HepG-2 cancer cell lines .
  • Results/Outcomes: Twelve compounds showed an interesting antiproliferative potential with IC50 from 23.2 to 95.9 µM. The flow cytometric analysis results showed that hit 4 induces the apoptosis in MCF-7 cells with a significant 26.86% reduction in cell viability .

Synthesis of Bicyclic Fused Triazolium Ionic Liquids

  • Scientific Field: Organic Chemistry
  • Application Summary: The structural core of 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine, which is related to 4,5,6,7-Tetrahydro-1-benzothiophene, has found application in the construction of bicyclic fused triazolium ionic liquids .
  • Methods of Application/Experimental Procedures: These ionic liquids were designed for the chemoselective extraction of copper (II) ions and also histidine-containing peptides .
  • Results/Outcomes: The study does not provide specific results or outcomes, but the application of these ionic liquids could potentially improve the efficiency and selectivity of copper (II) ion and histidine-containing peptide extraction .

Targeting Colorectal Cancer

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Some 4,5,6,7-tetrahydrobenzo[b]-thiophene derivatives and their nanoparticles have been synthesized for biological evaluation as PDK1 and LDHA inhibitors, as well as antibacterial, antioxidant, and cytotoxic agents targeting colorectal cancer .
  • Methods of Application/Experimental Procedures: The compounds were assessed for their cytotoxicity in vitro against LoVo and HCT-116 cells of colorectal cancer .
  • Results/Outcomes: Compound 1b was found to be the most active as PDK1 and LDHA inhibitor with IC50 values (μg/mL) of 57.10 and 64.10 . The in vivo study revealed a significant decrease in the solid tumor mass (26.6%) upon treatment with compound 4 .

Synthesis of Alcohols, Symmetric Ethers, Carboxylate Esters, and Acetamides

  • Scientific Field: Organic Chemistry
  • Application Summary: 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid has been used in the general synthesis of alcohols, symmetric ethers, carboxylate esters, and acetamides .
  • Methods of Application/Experimental Procedures: The specific methods of application or experimental procedures are not detailed in the source .
  • Results/Outcomes: The specific results or outcomes are not detailed in the source .

properties

IUPAC Name

4,5,6,7-tetrahydro-1-benzothiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2S2/c9-13(10,11)8-5-6-3-1-2-4-7(6)12-8/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBSHLWNADKCBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(S2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401207039
Record name 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401207039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonyl chloride

CAS RN

128852-17-5
Record name 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128852-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401207039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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